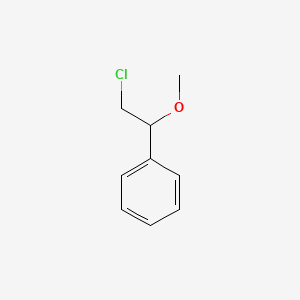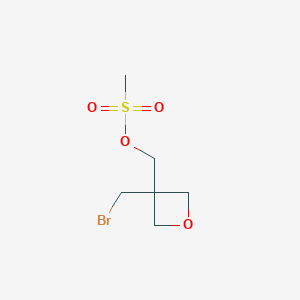
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate is a chemical compound with the molecular formula C₆H₁₁BrO₄S. It is known for its reactivity and is used in various chemical synthesis processes. The compound features a bromomethyl group attached to an oxetane ring, which is further connected to a methanesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate typically involves the reaction of (3-(Bromomethyl)oxetan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Applications De Recherche Scientifique
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Bromomethyl)oxetan-3-yl)methanol
- (3-(Chloromethyl)oxetan-3-yl)methyl methanesulfonate
- (3-(Iodomethyl)oxetan-3-yl)methyl methanesulfonate
Uniqueness
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate is unique due to its combination of a bromomethyl group and a methanesulfonate group attached to an oxetane ring. This structure imparts specific reactivity and stability, making it valuable in various chemical synthesis applications.
Propriétés
Formule moléculaire |
C6H11BrO4S |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
[3-(bromomethyl)oxetan-3-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H11BrO4S/c1-12(8,9)11-5-6(2-7)3-10-4-6/h2-5H2,1H3 |
Clé InChI |
TYQIOEVNTKGBKZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1(COC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


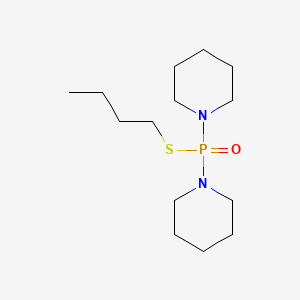
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
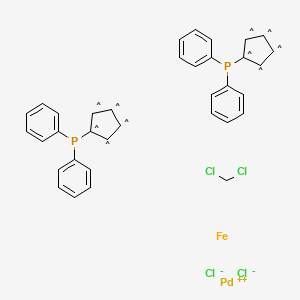
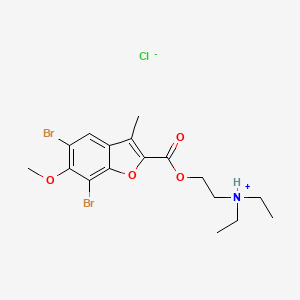

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)


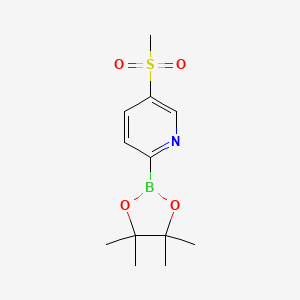
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
